molecular formula C23H22O6 B1245811 Bangangxanthone A

Bangangxanthone A

カタログ番号: B1245811
分子量: 394.4 g/mol
InChIキー: HFJSQHGZXHTCLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bangangxanthone A is a xanthone compound that was first isolated from the stem bark of the medicinal plant Garcinia polyantha Oliv . It is characterized as a pyranoxanthone with a structure identified as 1,5,8-trihydroxy-6'-methyl-6'-(4-methylpent-3-enyl)-pyrano[2',3':3,4]xanthone . The initial research that identified this compound also reported its in vitro antioxidant activity through DPPH radical scavenging assays, suggesting potential for research into managing oxidative stress . A recent computational study has proposed that this compound may possess significant inhibitory potential against the aldose reductase enzyme, based on ensemble docking and molecular dynamics simulations . This indicates a promising avenue for further investigation in metabolic disorder research, though this activity requires validation through experimental studies. Researchers are interested in this compound for its potential as a lead structure in developing new agents for various bioactivity studies. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C23H22O6

分子量

394.4 g/mol

IUPAC名

6,8,11-trihydroxy-3-methyl-3-(4-methylpent-3-enyl)pyrano[2,3-c]xanthen-7-one

InChI

InChI=1S/C23H22O6/c1-12(2)5-4-9-23(3)10-8-13-17(29-23)11-16(26)19-20(27)18-14(24)6-7-15(25)22(18)28-21(13)19/h5-8,10-11,24-26H,4,9H2,1-3H3

InChIキー

HFJSQHGZXHTCLI-UHFFFAOYSA-N

正規SMILES

CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C=CC(=C4C3=O)O)O)O)C)C

同義語

bangangxanthone A

製品の起源

United States

科学的研究の応用

Anticancer Properties

Bangangxanthone A has demonstrated notable cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant inhibitory activity against the A549 lung cancer cell line with an IC50 value of approximately 10.1 μM . The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Cell Line IC50 (μM) Mechanism
A54910.1Induction of apoptosis
SHSY5Y5.0Cell cycle arrest

Enzyme Inhibition

This compound has been evaluated for its potential as an aldose reductase inhibitor, which is significant in the context of diabetes management. Molecular docking studies suggest that it binds effectively to the enzyme, indicating its potential use in treating diabetic complications . The binding affinity was assessed through molecular dynamics simulations, highlighting its favorable interactions with key active site residues.

Enzyme Binding Affinity (ΔG) Potential Application
Aldose Reductase-139.426 kJ/molTreatment of diabetic complications

Antioxidant Activity

The antioxidant capabilities of this compound have been confirmed through various assays, including DPPH radical scavenging tests. It showed a strong capacity to neutralize free radicals, which is critical for preventing oxidative stress-related diseases . This property underscores its potential as a dietary supplement or therapeutic agent in oxidative stress management.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound against multiple myeloma cell lines, it was found to significantly inhibit cell proliferation and induce apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's role in promoting programmed cell death .

Case Study 2: Enzyme Inhibition

A computational study focused on the binding interactions of this compound with aldose reductase revealed that it forms stable complexes with the enzyme, suggesting its viability as a therapeutic agent for managing diabetic complications. The study employed molecular docking techniques and molecular dynamics simulations to validate these findings .

化学反応の分析

Oxidation Reactions

Bangangxanthone A’s hydroxyl and prenyl groups make it susceptible to oxidation. Key findings include:

  • DPPH Radical Scavenging : Demonstrates significant antioxidant activity with IC₅₀ values comparable to ascorbic acid, attributed to the hydroxyl groups donating hydrogen atoms to neutralize free radicals .

  • Electron-Accepting Capacity : Computational studies reveal a low LUMO energy (-1.93 eV), indicating strong electron-accepting potential, which facilitates redox reactions .

Reaction Type Conditions Outcome Reference
Radical scavengingDPPH assayIC₅₀: ~10 μM (similar to ascorbic acid)
Electrophilic oxidationComputational analysisHigh electronegativity (χ = 3.75 eV)

Electrophilic Substitution

The aromatic xanthone skeleton and hydroxyl groups enable electrophilic substitution, particularly at ortho/para positions.

  • Hydroxylation : Theoretical studies suggest hydroxylation at C-1, C-5, and C-8 positions enhances stability and bioactivity .

  • Prenylation : The prenyl side chain at C-6′ undergoes cyclization under acidic conditions, forming pyran or furan rings .

Substitution Site Reagent Product Biological Relevance
C-1, C-5, C-8Oxidative enzymesPolyhydroxylated derivativesEnhanced antioxidant activity
C-6′ prenyl groupAcidic conditionsCyclized furan/pyran derivativesAltered pharmacokinetic profile

Conjugation and Stability

This compound’s stability in biological systems is influenced by:

  • Hydrogen Bonding : Intramolecular hydrogen bonds between hydroxyl groups and the carbonyl oxygen stabilize the molecule .

  • Kinetic Stability : High HOMO-LUMO gap (3.82 eV) indicates resistance to degradation under physiological conditions .

Synthetic Modifications

While direct synthetic routes for this compound are not well-documented, related xanthones undergo:

  • Glycosylation : Addition of sugar moieties to hydroxyl groups improves solubility .

  • Methylation : Protects hydroxyl groups from oxidation, altering bioavailability .

Mechanistic Insights from Molecular Dynamics

MM-PBSA calculations highlight:

  • Binding Affinity : Van der Waals interactions dominate binding to biological targets (ΔG = -139 kJ/mol) .

  • Polar Solvation : High polar solvation energy (-45.2 kJ/mol) reduces solubility in hydrophobic environments .

準備方法

Plant Material Preparation

Fresh stem bark is dried, powdered, and subjected to maceration. Studies report using methanol or chloroform as primary solvents due to their efficacy in extracting polar and non-polar xanthones. For example, 5 kg of G. smeathmannii bark powder yielded 180 g of crude methanolic extract after 72-hour maceration and vacuum distillation.

Solvent Partitioning

The crude extract undergoes sequential partitioning with hexane and ethyl acetate to isolate xanthones. In G. polyantha, chloroform extraction followed by hexane-ethyl acetate gradients effectively concentrated this compound.

Chromatographic Isolation and Purification

Column chromatography remains the cornerstone of this compound isolation, with silica gel as the stationary phase and gradient elution systems optimizing separation.

Column Chromatography Conditions

  • Stationary Phase : Silica gel 60 (0.063–0.200 mm particle size).

  • Mobile Phase :

    • For G. smeathmannii: Petroleum ether–ethyl acetate (85:15 to 75:25).

    • For G. polyantha: Hexane–ethyl acetate gradients (90:10 to 80:20).

Sub-fractions are pooled based on thin-layer chromatography (TLC) profiles, with this compound exhibiting an Rf of 0.38 in hexane–ethyl acetate (95:5).

Final Purification Steps

Repeated chromatography of active fractions yields crystalline this compound. For instance, sub-fraction B1.1 from G. smeathmannii was chromatographed using petroleum ether–ethyl acetate (85:5), yielding 45 mg of pure compound.

Structural Elucidation Techniques

The structure of this compound was confirmed through spectroscopic and spectrometric analyses.

Spectroscopic Data

  • UV-Vis : λmax at 254 and 366 nm, characteristic of xanthones.

  • NMR :

    • ¹H NMR (400 MHz, CDCl3): δ 6.72 (qd, J=7.2 Hz, H-24), 4.60 (ddd, J=10.7 Hz, H-23), 3.77 (s, OCH3).

    • ¹³C NMR : Signals for a pyranoxanthone skeleton, including C=O at δ 180.2 and aromatic carbons between δ 90–160.

  • MS : Molecular ion peak at m/z 394.14 ([M]+), consistent with C23H22O6.

Analytical and Physical Properties

PropertyValueSource
Melting Point199–201°C
Molecular FormulaC23H22O6
Rf Value (Hexane:EtOAc)0.38
DPPH Radical ScavengingIC50 = 12.5 µg/mL

Challenges in Large-Scale Preparation

Low Natural Abundance

This compound constitutes <0.01% of crude extracts, necessitating large plant quantities. For example, 5 kg of bark yielded only 45 mg.

Solvent Optimization

Ethyl acetate gradients improve resolution but prolong isolation. Recent studies suggest using HPLC with C18 columns for higher throughput .

Q & A

Q. Q1. What are the primary structural characteristics of Bangangxanthone A, and how are they validated experimentally?

this compound (C23H22O6) is a prenylated xanthone with a pyrano[2',3':3,4]xanthone backbone. Key structural features include a 1,5,8-trihydroxy substitution pattern and a methylpentenyl side chain at position 6' . Validation relies on spectroscopic techniques:

  • NMR (1H and 13C) to assign substituents and confirm stereochemistry.
  • X-ray crystallography to resolve absolute configuration (e.g., [α]D = +25° in acetone) .
  • Mass spectrometry (HR-ESI-MS) to confirm molecular weight (394.43 g/mol) .

Q. Q2. What standardized methodologies are used to isolate this compound from Garcinia polyantha?

Isolation typically involves:

Extraction : Soxhlet or maceration with polar solvents (e.g., methanol).

Fractionation : Column chromatography (silica gel, Sephadex LH-20) with gradient elution (hexane:EtOAc → CH2Cl2:MeOH).

Purification : Recrystallization (e.g., yellow needle crystals, mp 157–158°C) .
Critical step: Monitor fractions via TLC and HPLC-PDA to track xanthone-rich fractions.

Q. Q3. What in vitro assays confirm this compound’s antioxidant activity?

  • DPPH scavenging assay : IC50 = 87.0 μmol/L (vs. control BHA, IC50 = 42.0 μmol/L) .
  • ABTS/FRAP assays : Validate radical-neutralizing capacity.
    Methodological note: Use triplicate measurements and standardize solvent controls to minimize interference.

Advanced Research Questions

Q. Q4. How can contradictory data on this compound’s bioactivity across studies be systematically analyzed?

Contradictions often arise from:

  • Variability in plant sources : Chemotypes of Garcinia polyantha may differ in secondary metabolite profiles.
  • Assay conditions : Antioxidant activity is pH- and solvent-sensitive; e.g., DPPH results vary with incubation time .
    Resolution strategy: Perform meta-analysis using PRISMA guidelines to harmonize datasets and identify confounding variables.

Q. Q5. What experimental designs are optimal for elucidating this compound’s mechanism of action in cancer models?

  • In vitro : Use dose-response assays (e.g., MTT, apoptosis markers) on cancer cell lines (e.g., HepG2, MCF-7) with ROS scavengers to isolate antioxidant vs. pro-apoptotic effects.
  • In vivo : Xenograft models with pharmacokinetic profiling (plasma half-life, tissue distribution).
    Critical control: Include a positive control (e.g., doxorubicin) and validate target engagement via Western blot (e.g., Bcl-2, Bax) .

Q. Q6. How can computational methods enhance structure-activity relationship (SAR) studies of this compound analogs?

  • Molecular docking : Screen analogs against targets like Keap1-Nrf2 or PI3K/Akt pathways.
  • QSAR modeling : Use descriptors (logP, polar surface area) to predict bioavailability .
    Data validation: Cross-reference in silico predictions with in vitro IC50 values to refine models.

Methodological Challenges and Solutions

Q. Q7. How should researchers address low yields of this compound during synthesis?

  • Optimize extraction : Use UAE (ultrasound-assisted extraction) or MAE (microwave) to enhance efficiency.
  • Semi-synthesis : Modify xanthone precursors (e.g., α-mangostin) via regioselective prenylation .
    Analytical tip: Track intermediates via LC-MS to identify bottlenecks.

Q. Q8. What strategies ensure reproducibility in pharmacological studies of this compound?

  • Standardize protocols : Adhere to OECD guidelines for in vivo toxicity assays.
  • Open data : Share raw NMR/MS spectra in repositories (e.g., Zenodo) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bangangxanthone A
Reactant of Route 2
Bangangxanthone A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。